![molecular formula C5H8N6 B3065895 1,3,5-Triazine, 2-aziridino-4,6-diamino- CAS No. 64381-89-1](/img/structure/B3065895.png)
1,3,5-Triazine, 2-aziridino-4,6-diamino-
Overview
Description
1,3,5-Triazine, also known as s-triazine, is an organic chemical compound with the formula (HCN)3. It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines . The derivatives of 1,3,5-triazine are useful in a variety of applications due to their biological properties .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared from cyanuric chloride by replacing chloride ions . The synthesis can be done by conventional methods or using microwave irradiation, which gives the desired products in less time, good yield, and higher purity . Esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine is a six-membered heterocyclic aromatic ring . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1,3,5-Triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . They can also be prepared from cyanuric chloride by sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Physical And Chemical Properties Analysis
1,3,5-Triazine is a white crystalline solid with a melting point of 81 to 83 °C . It has a planar molecular shape and a zero dipole moment .Mechanism of Action
Safety and Hazards
Future Directions
As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules . Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli . This suggests that 1,3,5-Triazine and its derivatives could have potential future applications in the treatment of bacterial infections.
properties
IUPAC Name |
6-(aziridin-1-yl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6/c6-3-8-4(7)10-5(9-3)11-1-2-11/h1-2H2,(H4,6,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGJLNAHDCKBMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=NC(=NC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214592 | |
Record name | 1,3,5-Triazine, 2-aziridino-4,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine, 2-aziridino-4,6-diamino- | |
CAS RN |
64381-89-1 | |
Record name | 1,3,5-Triazine, 2-aziridino-4,6-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064381891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine, 2-aziridino-4,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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